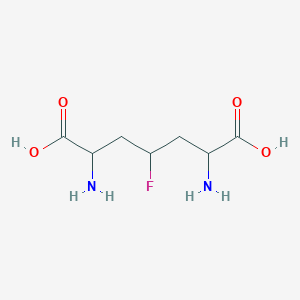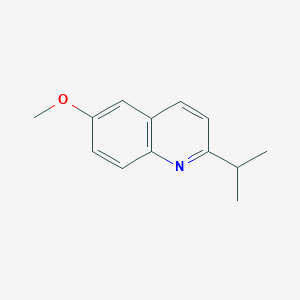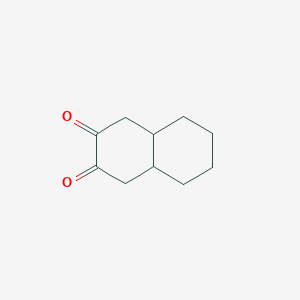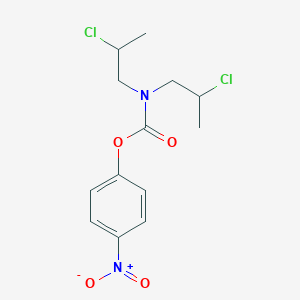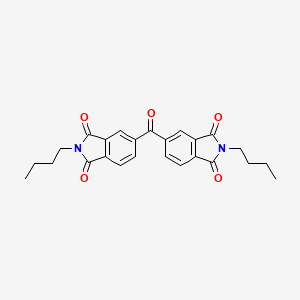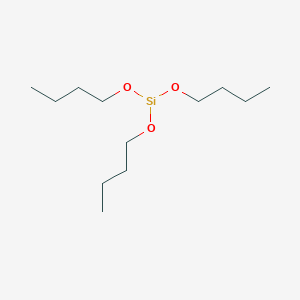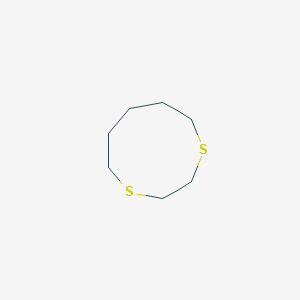
1,4-Dithionane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms at the 1 and 4 positions
準備方法
1,4-Dithionane can be synthesized through several methods. One common synthetic route involves the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane . The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,4-Dithionane undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: This compound can be oxidized to form 1,4-dithiane-1,4-dioxide.
Reduction: The compound can be reduced to form 1,4-dithiane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dithionane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecular architectures.
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism by which 1,4-Dithionane exerts its effects involves its ability to undergo various chemical transformations. The sulfur atoms in the compound can participate in redox reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the chemical environment.
類似化合物との比較
1,4-Dithionane can be compared to other similar compounds, such as 1,2-dithiane and 1,3-dithiane . While all three compounds contain a six-membered ring with two sulfur atoms, their chemical properties and reactivity differ:
1,2-Dithiane: This compound is a disulfide and is less stable compared to this compound.
1,3-Dithiane: Known for its use as a protecting group for carbonyl compounds, 1,3-Dithiane is more commonly used in organic synthesis.
The uniqueness of this compound lies in its stability and versatility as a building block for various chemical transformations.
特性
CAS番号 |
6573-47-3 |
|---|---|
分子式 |
C7H14S2 |
分子量 |
162.3 g/mol |
IUPAC名 |
1,4-dithionane |
InChI |
InChI=1S/C7H14S2/c1-2-4-8-6-7-9-5-3-1/h1-7H2 |
InChIキー |
KFEPKBKADVBCKD-UHFFFAOYSA-N |
正規SMILES |
C1CCSCCSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


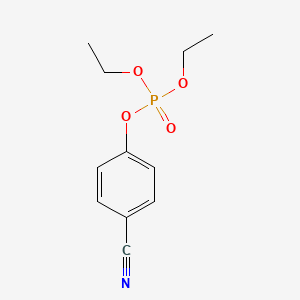
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
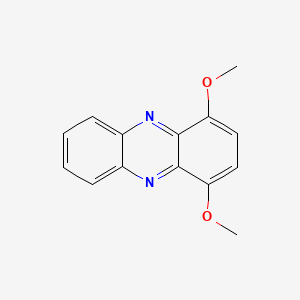
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
